molecular formula C6H10N4 B13216487 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole

Cat. No.: B13216487
M. Wt: 138.17 g/mol
InChI Key: YMZJZOHRUAGUGH-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under mild conditions.

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, benzylamine can be used in a green oxidation reaction in a microchannel reactor to yield important intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole: This compound has a similar azetidine ring but a different heterocyclic moiety.

    1H-1,2,4-triazole: This compound shares the triazole ring but lacks the azetidine ring.

Uniqueness

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole is unique due to the combination of the azetidine and triazole rings, which can confer unique biological activities and chemical reactivity. This combination makes it a valuable scaffold for the development of new bioactive compounds .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C6H10N4/c1-4-8-6(10-9-4)5-2-7-3-5/h5,7H,2-3H2,1H3,(H,8,9,10)

InChI Key

YMZJZOHRUAGUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CNC2

Origin of Product

United States

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